Tesmilifene

Descripción general

Descripción

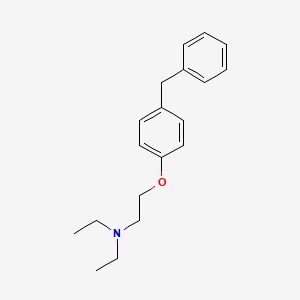

Tesmilifene, también conocido como N,N-dietil-2-(4-fenilmetil)etanamina, es un fármaco antineoplásico de molécula pequeña y quimiopotenciador. Fue desarrollado por YM BioSciences para el tratamiento del cáncer de mama a principios de la década de 2000, pero nunca se comercializó. This compound está estructuralmente relacionado con el derivado del trifeniletileno tamoxifeno, pero carece del puente de estilbeno y del tercer anillo fenilo necesarios para unirse al receptor de estrógeno .

Métodos De Preparación

Tesmilifene se sintetiza a través de una serie de reacciones químicas que implican la formación de la estructura del difenilmetano. La ruta sintética normalmente implica la reacción de cloruro de bencilo con fenol para formar éter bencilo fenílico, seguido de alquilación con dietilamina para producir el compuesto final . Las condiciones de reacción incluyen el uso de disolventes como el etanol y catalizadores como el hidróxido de sodio.

Análisis de las reacciones químicas

This compound experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar los N-óxidos correspondientes.

Reducción: El compuesto puede reducirse para formar aminas secundarias.

Sustitución: this compound puede sufrir reacciones de sustitución nucleófila con halógenos.

Los reactivos comunes utilizados en estas reacciones incluyen el peróxido de hidrógeno para la oxidación, el hidruro de litio y aluminio para la reducción y los agentes halogenantes para la sustitución. Los principales productos que se forman a partir de estas reacciones son los N-óxidos, las aminas secundarias y los derivados halogenados .

Análisis De Reacciones Químicas

Tesmilifene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: this compound can undergo nucleophilic substitution reactions with halogens.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed from these reactions are N-oxides, secondary amines, and halogenated derivatives .

Aplicaciones Científicas De Investigación

Breast Cancer

Tesmilifene's most notable application has been in breast cancer treatment. Key findings from various studies include:

- Phase III Trials : In a pivotal Phase III trial involving 723 patients with metastatic breast cancer, this compound was evaluated in combination with epirubicin/cyclophosphamide versus epirubicin/cyclophosphamide alone. Although the trial was terminated early due to an unlikely demonstration of significant survival benefit, earlier studies showed promising results with this compound combined with doxorubicin .

- Enhanced Survival Rates : A Phase II trial demonstrated that combining this compound with doxorubicin led to improved response rates compared to doxorubicin alone, suggesting that this compound may effectively sensitize resistant tumor cells to chemotherapy .

Brain Tumors

The application of this compound in brain tumors is also being explored:

- Increased Permeability : this compound has been shown to increase the extravasation of permeability marker molecules in glioma models, indicating its potential to enhance drug delivery across the BBB .

- Signaling Pathways : The activation of NFκB and involvement of MAPK/ERK and PI3K/Akt pathways have been identified as mechanisms through which this compound affects BBB integrity and permeability .

Case Studies and Trials

A summary of significant clinical trials and findings related to this compound includes:

Mecanismo De Acción

El mecanismo de acción exacto de tesmilifene no se conoce del todo. Se propone que this compound puede actuar como un sustrato de activación para la bomba de p-glicoproteína, que permite la extrusión de los sustratos típicos de p-glicoproteína de forma más eficiente. Este proceso consume ATP, lo que lleva a la generación de especies reactivas de oxígeno que superan la capacidad de la célula para inactivarlas, lo que provoca la muerte celular . This compound también se une a los sitios de unión antiestrogénica, desplazando la histamina y correlacionándose con sus efectos citotóxicos en las células cancerosas de mama .

Comparación Con Compuestos Similares

Tesmilifene está estructuralmente relacionado con el tamoxifeno, un conocido modulador selectivo del receptor de estrógeno, pero carece del puente de estilbeno y del tercer anillo fenilo necesarios para unirse al receptor de estrógeno . A diferencia del tamoxifeno, this compound no actúa como un modulador selectivo del receptor de estrógeno. También está relacionado con los antihistamínicos del difenilmetano como la difenhidramina y la hidroxicina, pero es mucho más débil en los ensayos de actividad del receptor anti-H1 . Esta singularidad estructural hace que this compound sea un ligando selectivo para los sitios de unión antiestrogénica sin afinidad por el receptor de estrógeno.

Compuestos similares incluyen:

Tamoxifeno: Un modulador selectivo del receptor de estrógeno utilizado en el tratamiento del cáncer de mama.

Difenhidramina: Un antihistamínico utilizado para tratar las reacciones alérgicas.

Hidroxicina: Un antihistamínico utilizado para tratar la ansiedad y la tensión.

Actividad Biológica

Tesmilifene, also known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, is a small-molecule chemopotentiator that has garnered attention for its potential in enhancing the efficacy of conventional chemotherapy, particularly in breast cancer treatment. This compound is a tamoxifen analog with antihistamine properties and has been investigated for its ability to modify the pharmacokinetics of chemotherapeutic agents and improve therapeutic outcomes.

This compound's primary mechanism involves the modulation of the blood-brain barrier (BBB) permeability and the inhibition of drug efflux pumps. Research indicates that this compound can significantly increase the permeability of the BBB in glioma models, allowing for enhanced delivery of therapeutic agents to brain tumors. It achieves this by:

- Inhibiting Efflux Pumps : this compound reduces the activity of P-glycoprotein and multidrug resistance-associated protein-1, which are responsible for pumping out drugs from cells, thus increasing intracellular concentrations of chemotherapeutics .

- Modulating Tight Junction Proteins : The compound down-regulates mRNA expression of tight junction proteins critical for maintaining BBB integrity, which facilitates drug extravasation into tumor tissues .

- Activating Signaling Pathways : It activates nuclear factor kappa B (NFκB) and involves MAPK/ERK and PI3K/Akt pathways, contributing to its effects on endothelial cells .

Case Studies and Trials

- Phase III Trials : In a pivotal phase III trial involving 305 patients with metastatic breast cancer, this compound combined with doxorubicin resulted in an overall survival of 23.6 months compared to 15.6 months for those receiving doxorubicin alone. Although there were no significant differences in tumor response rates or progression-free survival, the survival benefit was notable .

- Quality of Life Analyses : A quality-of-life analysis from a clinical trial indicated that patients receiving this compound experienced significant toxicity, including nausea and hallucinations. However, aggressive premedication regimens helped mitigate some adverse effects related to emesis .

- Mechanistic Studies : A study demonstrated that this compound not only increased fluorescein extravasation in glioma models but also inhibited efflux pump activity in brain endothelial cells, suggesting its potential role in enhancing drug delivery across the BBB .

Comparative Data on Survival Outcomes

| Treatment Arm | Overall Survival (months) | Progression-Free Survival (months) | Tumor Response Rate (%) |

|---|---|---|---|

| Doxorubicin alone | 15.6 | Not significantly different | Not significantly different |

| Doxorubicin + this compound | 23.6 | Not significantly different | Not significantly different |

Adverse Effects

Despite its promising efficacy, this compound is associated with specific adverse effects that warrant consideration:

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Tesmilifene modulates blood-brain barrier (BBB) permeability, and how can these be experimentally validated?

this compound increases BBB permeability by inhibiting multidrug resistance-associated protein 1 (MRP-1) and reducing nitric oxide (NO) production in brain endothelial cells. Key methodologies include:

- Transendothelial Electrical Resistance (TEER) assays to measure monolayer integrity.

- Paracellular permeability tests using tracers like fluorescein or albumin .

- Molecular assays (e.g., Western blotting) to quantify MRP-1 expression and NO synthase activity. Reference models: In vitro BBB models using primary brain endothelial cells or immortalized cell lines (e.g., hCMEC/D3) .

Q. Which experimental models are most suitable for studying this compound’s chemosensitizing effects in multidrug-resistant cancers?

- In vitro : Use cancer cell lines with established drug resistance (e.g., MCF-7 for breast cancer) to assess this compound’s ability to reverse resistance via cytochrome P450 modulation .

- In vivo : Xenograft models in rodents, combining this compound with chemotherapeutics (e.g., doxorubicin), monitoring tumor growth and survival rates. Ensure dosing aligns with pharmacokinetic profiles to avoid toxicity .

Q. How does this compound interact with cytochrome P450 enzymes, and what assays can quantify this interaction?

this compound inhibits cytochrome P450, altering drug metabolism. Methodologies include:

- Fluorometric CYP450 activity assays (e.g., CYP3A4 substrates).

- LC-MS/MS to measure metabolite levels in co-treated cell cultures .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects on BBB permeability across studies?

Discrepancies may arise from variations in dosing, exposure duration, or model systems. Strategies:

- Dose-response studies to identify thresholds for permeability vs. cytotoxicity.

- Comparative analysis of acute (short-term TEER reduction) vs. chronic (cell viability loss) effects .

- Meta-analysis of existing data, focusing on variables like endothelial cell type or assay conditions .

Q. What methodological considerations are critical when designing in vivo studies to optimize this compound’s therapeutic window?

- Pharmacokinetic profiling : Assess bioavailability and half-life to balance efficacy (BBB modulation) and toxicity (endothelial cell apoptosis).

- Combination therapy optimization : Use factorial experimental designs to test interactions with chemotherapeutics, adjusting doses to minimize off-target effects .

- Endpoint selection : Include biomarkers like MRP-1 activity and BBB leakage markers (e.g., S100B in serum) .

Q. How can researchers investigate the synergy between this compound and immune checkpoint inhibitors in brain metastasis models?

- Co-culture systems : Combine brain endothelial cells, tumor cells (e.g., melanoma), and immune cells (e.g., T cells) to study BBB penetration and immune activation.

- Multiplex cytokine profiling : Use Luminex or ELISA to quantify pro-inflammatory cytokines (e.g., IFN-γ, IL-2) post-treatment .

- In vivo imaging : Track tumor immune infiltration via PET/CT with radiolabeled antibodies .

Q. Data Analysis and Reporting Guidelines

- Handling contradictory results : Apply sensitivity analysis to identify confounding variables (e.g., cell passage number, assay temperature) .

- Statistical rigor : Use mixed-effects models for in vivo data to account for inter-subject variability .

- Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw data for TEER, permeability, and cytotoxicity assays .

Propiedades

IUPAC Name |

2-(4-benzylphenoxy)-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIXBCVWIPOYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92981-78-7 (hydrochloride) | |

| Record name | Tesmilifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045661 | |

| Record name | Tesmilifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Although the exact mechanism of action is not known, one study (PMID: 16413681) proposes that tesmilifene may be an activating p-gp substrate, which enables the p-gp pump to extrude typical p-gp substrates (such as anthracyclines or taxanes) more efficiently. This process consumes ATP, since the p-gp is absolutely, and highly dependent on ATP hydrolysis. The mechanism of cell death is likely to result not from the presence of chemotherapy inside the cell (in fact the chemotherapy is extruded) but, directly or indirectly, from the enhanced consumption of ATP. The ATP may be consumed below a threshold necessary for survival, or, (more likely) the enhanced ATP production required to maintain ATP levels may result in the generation of reactive oxygen species (ROS) to an extent that overwhelms the cell’s ability to inactivate them. The result would be additional cell death, but only in the mdr+ population. The doxorubicin would continue to act on the drug sensitive remainder of the cell population, but without the help of tesmilifene. | |

| Record name | Tesmilifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

98774-23-3 | |

| Record name | Tesmilifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98774-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tesmilifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tesmilifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tesmilifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TESMILIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I43T3ID6G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.